2-Methyl-6-(thiophen-2-yl)pyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-thiophen-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-8(11(13)14)4-5-9(12-7)10-3-2-6-15-10/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFFJSOIYVQTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24833493 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
2-Methyl-6-(thiophen-2-yl)pyridine-3-carboxylic acid is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a pyridine ring substituted with a thiophene ring and a carboxylic acid group, contributing to its diverse pharmacological properties.
Molecular Details:
- Molecular Formula: C₁₁H₉NO₂S
- Molecular Weight: 219.26 g/mol
- CAS Number: 1240527-66-5
The precise biological targets of this compound remain largely unknown. However, related thiophene derivatives have been shown to exhibit a variety of pharmacological properties, including:
- Anticancer Activity: Compounds in this class have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis.
- Antimicrobial Properties: Investigations indicate that these compounds may inhibit bacterial growth and biofilm formation.
Anticancer Activity
Research indicates that thiophene derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
In one study, a series of thiophene derivatives were tested against different cancer cell lines, revealing that certain substitutions on the thiophene ring enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Overview
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | < 50 µg/mL |
| This compound | S. aureus | < 30 µg/mL |
Structure–Activity Relationship (SAR)
The presence of the thiophene moiety introduces unique electronic properties that enhance the biological activity of this compound. Structure–activity relationship studies indicate that modifications on the thiophene and pyridine rings significantly affect both anticancer and antimicrobial activities.
Key Findings:
- Substitution Effects: Electron-donating groups on the thiophene ring tend to improve anticancer activity.
- Positioning: The position of substituents on the pyridine ring also plays a crucial role in determining biological efficacy.
Comparison with Similar Compounds
Substituent-Driven Structural and Electronic Comparisons
The following table summarizes key analogs and their structural features:
Key Observations:
Electronic Effects :
- The trifluoromethyl group in 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid introduces strong electron-withdrawing effects, increasing acidity compared to thiophene-substituted analogs .
- Thiophene (electron-rich) at the 6-position may enhance π-π stacking interactions, relevant in receptor binding or material conductivity .
Solubility and Reactivity: The hydrochloride salt form of 2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid improves aqueous solubility, critical for pharmaceutical formulations .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-Methyl-6-(thiophen-2-yl)pyridine-3-carboxylic acid?
A typical route involves condensation of thiophene-2-carbaldehyde derivatives with methyl-substituted pyridine precursors, followed by cyclization and oxidation. For example, analogous syntheses (e.g., 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid) use palladium or copper catalysts in solvents like DMF under reflux . Post-synthetic purification may involve recrystallization or column chromatography. Yields are often reported between 60–78%, with ESIMS (electrospray ionization mass spectrometry) used for validation .
Q. How can the compound’s stability and storage conditions be optimized for laboratory use?
Thiophene-containing compounds are sensitive to light and moisture. Storage recommendations for similar derivatives (e.g., Thiophene-2-carboxylic acid) include inert atmospheres (argon/nitrogen), desiccants, and temperatures below –20°C. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) is advised to assess hydrolytic or oxidative decomposition .
Q. Which spectroscopic techniques are critical for structural elucidation?
Key methods include:
- ESIMS for molecular ion confirmation (e.g., m/z 293.2 for a related pyridine-carboxylic acid derivative) .
- NMR (1H/13C) to resolve thiophene-proton coupling and pyridine-methyl group splitting.
- HPLC (≥95% purity thresholds) to detect impurities from incomplete cyclization or oxidation steps .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the cyclization step?
Contradictory yield reports (e.g., 68% vs. 78% for analogous compounds) suggest solvent and catalyst selection are critical. Comparative studies show DMF improves solubility of aromatic intermediates, while copper catalysts reduce side reactions vs. palladium. DOE (Design of Experiments) frameworks can systematically evaluate temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (6–24 hrs) .
Q. What computational approaches predict the compound’s reactivity in coupling reactions?
Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites. For example, the thiophene ring’s α-position and pyridine’s carboxylic acid group are likely nucleophilic/electrophilic hotspots. Solvent effects (e.g., toluene vs. DMF) on transition-state energetics should be simulated using COSMO-RS models .
Q. How to resolve discrepancies in spectroscopic data during impurity profiling?
Conflicting NMR/ESIMS signals (e.g., unexpected m/z peaks) may arise from regioisomeric byproducts or incomplete oxidation. Orthogonal techniques like HRMS (High-Resolution Mass Spectrometry) and 2D-COSY NMR can differentiate structural analogs. For instance, methyl group positioning on pyridine vs. thiophene rings alters coupling constants in 1H NMR .
Q. What strategies mitigate thiophene ring decomposition during functionalization?
Thiophene’s susceptibility to electrophilic substitution requires protective groups (e.g., tert-butyloxycarbonyl) during pyridine derivatization. Alternatively, microwave-assisted synthesis reduces reaction time, minimizing decomposition. Post-functionalization, TLC monitoring ensures thiophene integrity .
Methodological Considerations
- Catalyst Screening : Compare Pd(OAc)₂, CuI, and FeCl₃ in model reactions to assess selectivity for pyridine-thiophene coupling .
- Purification : Use preparative HPLC with C18 columns and acetonitrile/water gradients for high-purity isolates (>99%) .
- Safety Protocols : Follow SDS guidelines for thiophene derivatives, including fume hood use, PPE (nitrile gloves, goggles), and spill containment with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
